rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans
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Overview
Description
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzylamino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and reduction.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.
Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce intermediates and form the desired piperidine ring.
Purification Steps: Including crystallization and recrystallization to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions involving the benzylamino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxidized Derivatives: Where the hydroxyl group is converted to a carbonyl group.
Reduced Derivatives: Where the carbonyl group is reduced back to a hydroxyl group.
Scientific Research Applications
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may:
Bind to Receptors: Modulating their activity and leading to physiological effects.
Inhibit Enzymes: Preventing the catalysis of specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol: Without the dihydrochloride salt.
rac-(3R,4R)-4-(benzylamino)piperidin-3-one: Where the hydroxyl group is replaced by a carbonyl group.
Uniqueness
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may enhance its solubility and stability in various applications.
Properties
Molecular Formula |
C12H20Cl2N2O |
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Molecular Weight |
279.20 g/mol |
IUPAC Name |
4-(benzylamino)piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H |
InChI Key |
YFTXTUOIDQWSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl |
Origin of Product |
United States |
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